3-(2,2-Dimethylhydrazino)-4-ethoxycyclobut-3-ene-1,2-dione
Overview
Description
3-(2,2-Dimethylhydrazino)-4-ethoxycyclobut-3-ene-1,2-dione, also known as Temozolomide (TMZ), is an alkylating agent used in chemotherapy to treat brain tumors, specifically glioblastoma multiforme (GBM).
Scientific Research Applications
Hydrazine-Coupled Pyrazole Derivatives
Scientific Field
Pharmacology
Application Summary
Hydrazine-coupled pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Experimental Procedures
These compounds are synthesized from commercial starting reagents through a sequence of Povarov cycloaddition reaction/N-furoylation processes .
Results
The synthesized pyrazole derivatives exhibited superior antipromastigote activity and better inhibition effects against Plasmodium berghei .
Chiral 2,2’-Bipyridinediol Ligand
Application Summary
A chiral 2,2’-bipyridinediol ligand with 3,3’-dimethyl substituents was synthesized from commercially available materials .
Experimental Procedures
The synthesis involved a seven-step process, with the O2-mediated oxidative homocoupling reaction of a chiral pyridine N-oxide being the key step .
Results
The synthesized compound can be used as a ligand in various applications .
properties
IUPAC Name |
3-(2,2-dimethylhydrazinyl)-4-ethoxycyclobut-3-ene-1,2-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c1-4-13-8-5(9-10(2)3)6(11)7(8)12/h9H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYJWXTVSRMZZFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=O)C1=O)NN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50381775 | |
Record name | 3-(2,2-Dimethylhydrazinyl)-4-ethoxycyclobut-3-ene-1,2-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50381775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,2-Dimethylhydrazino)-4-ethoxycyclobut-3-ene-1,2-dione | |
CAS RN |
31525-22-1 | |
Record name | 3-(2,2-Dimethylhydrazinyl)-4-ethoxycyclobut-3-ene-1,2-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50381775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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